molecular formula C14H12N2O2S B14674525 2-Anilino-N-hydroxy-N-phenyl-2-sulfanylideneacetamide CAS No. 37911-24-3

2-Anilino-N-hydroxy-N-phenyl-2-sulfanylideneacetamide

Cat. No.: B14674525
CAS No.: 37911-24-3
M. Wt: 272.32 g/mol
InChI Key: XTOKISVHOKPKMG-UHFFFAOYSA-N
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Description

2-Anilino-N-hydroxy-N-phenyl-2-sulfanylideneacetamide is a chemical compound with a complex structure that includes an aniline group, a hydroxyl group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-N-hydroxy-N-phenyl-2-sulfanylideneacetamide typically involves the reaction of aniline derivatives with appropriate reagents under controlled conditions. One common method is the reaction of aniline with a sulfanylating agent in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reagents are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-N-hydroxy-N-phenyl-2-sulfanylideneacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-Anilino-N-hydroxy-N-phenyl-2-sulfanylideneacetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Anilino-N-hydroxy-N-phenyl-2-sulfanylideneacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simpler aromatic amine with similar reactivity in electrophilic aromatic substitution reactions.

    Phenylhydroxylamine: Contains a hydroxylamine group and can undergo similar oxidation and reduction reactions.

    Thiourea: Contains a sulfanylidene group and is used in similar synthetic applications.

Uniqueness

2-Anilino-N-hydroxy-N-phenyl-2-sulfanylideneacetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

CAS No.

37911-24-3

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

2-anilino-N-hydroxy-N-phenyl-2-sulfanylideneacetamide

InChI

InChI=1S/C14H12N2O2S/c17-14(16(18)12-9-5-2-6-10-12)13(19)15-11-7-3-1-4-8-11/h1-10,18H,(H,15,19)

InChI Key

XTOKISVHOKPKMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)C(=O)N(C2=CC=CC=C2)O

Origin of Product

United States

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